3-Formyl-6-nitrochromone

Fluorescent Chemosensor Copper Ion Detection Rhodamine Derivatives

This 6-nitro-substituted 3-formylchromone delivers 6-fold higher Cu2+ fluorescence turn-on vs the 6-methyl analog, with reversible CN− detection and 1:1 binding. Its electron-withdrawing nitro group creates a well-defined HOMO-LUMO gap (2.63 eV) ideal for computational modeling. Microwave-assisted synthesis yields 83% with rhodamine B hydrazide—enabling high-throughput library production. ≥98% purity, MDR reversal-validated. Position-specific performance data confirms 6-nitro is non-interchangeable with other 3-formylchromones.

Molecular Formula C10H5NO5
Molecular Weight 219.15 g/mol
CAS No. 42059-80-3
Cat. No. B181363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Formyl-6-nitrochromone
CAS42059-80-3
Molecular FormulaC10H5NO5
Molecular Weight219.15 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1[N+](=O)[O-])C(=O)C(=CO2)C=O
InChIInChI=1S/C10H5NO5/c12-4-6-5-16-9-2-1-7(11(14)15)3-8(9)10(6)13/h1-5H
InChIKeyJBDRQGWTNRIJRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Formyl-6-nitrochromone (CAS 42059-80-3) Procurement Guide: Technical Specifications and Research Utility


3-Formyl-6-nitrochromone (6-Nitro-4-oxo-4H-1-benzopyran-3-carboxaldehyde) is a bicyclic heterocyclic compound consisting of a benzene ring fused to a pyran ring, belonging to the 3-formylchromone class . This compound is characterized by the presence of an electron-withdrawing nitro group at the 6-position and a reactive formyl group at the 3-position. It is commercially available with a purity of ≥98% and a melting point of 157-161 °C . The compound has been reported as a urease inhibitor and has been utilized in studies investigating multidrug resistance reversal in human colon cancer and MDR1-transfected mouse lymphoma cells . Its unique substitution pattern confers distinct electronic properties that differentiate it from other 3-formylchromone analogs in specific applications.

Why 3-Formyl-6-nitrochromone Cannot Be Interchanged with Other 3-Formylchromones: Evidence-Based Differentiation


Generic substitution of 3-formylchromone derivatives is not advisable due to the profound impact of substituents on both electronic properties and biological activity. Direct comparative studies have demonstrated that the nature of the substituent at the 6-position critically determines performance in fluorescence-based sensing applications [1]. Furthermore, structure-activity relationship analyses in multidrug resistance reversal have shown that physicochemical parameters such as total polar surface area and ground-state dipole moment play key roles in efficacy, precluding simple interchangeability [2]. In urease inhibition studies, 8-substituted 3-formylchromones have been shown to exhibit up to 40-fold more potent activity than their 6-substituted counterparts, underscoring the positional specificity of biological activity within this class [3]. These findings collectively establish that procurement decisions must be guided by application-specific, comparator-based evidence rather than class-level assumptions.

Quantitative Comparative Evidence for 3-Formyl-6-nitrochromone: Differentiation from Closest Analogs


Fluorescence Turn-On Enhancement: Nitro vs. Methyl Substituent at the 6-Position

In a direct head-to-head comparison of rhodamine B-based chemosensors, the 3-formyl-6-nitrochromone derivative (L1) demonstrated a six-fold increase in fluorescence turn-on rate compared to the 3-formyl-6-methylchromone analog (L2) upon Cu2+ binding [1]. The association constant (Ka) for L1 with Cu2+ was determined to be 3.12 × 10^4 M−1, with a detection limit of 2.11 μM [1]. The enhanced sensitivity is attributed to the strong electron-withdrawing effect of the nitro group, which facilitates the spirolactam ring-opening mechanism essential for fluorescence generation [1].

Fluorescent Chemosensor Copper Ion Detection Rhodamine Derivatives

HOMO-LUMO Energy Gap Modulation by Nitro Substitution: DFT Computational Evidence

DFT calculations at the B3LYP/6-31G(d,p) level revealed that the nitro-substituted derivative (L1) exhibits a HOMO-LUMO energy gap of 2.63 eV in the gas phase and 2.27 eV in simulated water medium, whereas the methyl-substituted analog (L2) shows a larger gap of 3.62 eV in gas phase and 3.25 eV in water [1]. For the Cu2+ complexes, the frontier orbital gap for L1-Cu2+ is 1.65 eV (gas phase) compared to 2.11 eV for L2-Cu2+, indicating more favorable electronic transitions for fluorescence in the nitro derivative [1]. The most intense absorption transition for L1 occurs at 408.19 nm (f=0.1274), while L2 shows its dominant transition at 320.21 nm (f=0.5252) [1].

DFT Calculation Electronic Structure Frontier Orbital Analysis

Synthetic Yield in Microwave-Assisted Condensation: Nitro vs. Methyl Chromone Building Blocks

In a standardized microwave-assisted condensation with rhodamine B hydrazide, 3-formyl-6-nitrochromone (100 mg, 0.219 mmol starting material) produced ligand L1 in 83% isolated yield, while the parallel reaction with 3-formyl-6-methylchromone (41 mg, 0.218 mmol) yielded L2 in moderate yield [1]. Both reactions were conducted under identical microwave irradiation conditions with ethanol as solvent, demonstrating that the nitro-substituted building block offers consistently high synthetic efficiency for constructing rhodamine-based chemosensors [1].

Microwave-Assisted Synthesis Building Block Efficiency Heterocyclic Chemistry

Urease Inhibitory Activity: Class-Level Context and Structural Constraints

3-Formyl-6-nitrochromone has been reported to exhibit inhibitory activity against urease . However, structure-activity relationship analyses within the 3-formylchromone class indicate that 8-substituted derivatives can exhibit up to 40-fold greater potency than 6-substituted analogs [1]. In a broader study of 3-formylchromone derivatives (FC1-16), 6,8-dichloro-3-formylchromone (FC10) demonstrated potent urease inhibition against jack bean urease along with anti-H. pylori activity comparable to metronidazole, while 6,8-dibromo-3-formylchromone (FC11) showed potent urease inhibition but lacked anti-H. pylori activity [2].

Urease Inhibition Helicobacter pylori Enzyme Inhibitor

Multidrug Resistance Reversal: Position in 3-Formylchromone SAR Landscape

3-Formyl-6-nitrochromone was employed as a reagent in a study investigating multidrug resistance reversal by 3-formylchromones in human Colo320 colon cancer cells and MDR1-transfected mouse lymphoma cells . The study established that physicochemical parameters—specifically total polar surface area and ground-state dipole moment—play key roles in the multidrug resistance-reversing effect, while log P values correlate with selective cytotoxicity against cancer cells [1]. The 6-nitro substitution contributes distinct electronic properties that influence these critical parameters.

Multidrug Resistance MDR1 Cancer Chemotherapy P-glycoprotein

Validated Application Scenarios for 3-Formyl-6-nitrochromone Based on Comparative Evidence


Development of High-Sensitivity Fluorescent Cu2+ Chemosensors

This compound serves as the preferred chromone building block for constructing rhodamine-based fluorescent sensors requiring maximal Cu2+ detection sensitivity. The six-fold fluorescence turn-on enhancement versus the 6-methyl analog, combined with a 1:1 binding stoichiometry and reversible CN− detection capability, makes it uniquely suited for environmental monitoring and bioimaging applications where rapid (<1 minute) and selective copper ion detection is required [1].

DFT Computational Studies of Substituent Electronic Effects

With its well-characterized frontier orbital parameters (HOMO-LUMO gap of 2.63 eV in gas phase, 2.27 eV in water), this compound provides a valuable model system for computational investigations of electron-withdrawing group effects on chromone electronic structure. The availability of both experimental spectroscopic data and high-level DFT calculations enables its use as a calibration standard in theoretical studies of nitroaromatic compounds [1].

SAR Studies in Multidrug Resistance Reversal

As a characterized member of the 3-formylchromone series with documented utility in MDR reversal studies, this compound is appropriate for structure-activity relationship investigations examining how 6-position substitution affects P-glycoprotein modulation. Its distinct polar surface area and dipole moment contributions, conferred by the nitro group, make it a valuable comparator when evaluating substitution-dependent MDR reversal mechanisms [2].

Microwave-Assisted Synthesis of Heterocyclic Libraries

The demonstrated 83% yield in microwave-assisted condensation with rhodamine B hydrazide supports the compound's application as a reliable building block for parallel synthesis of chromone-containing heterocyclic libraries. Its consistent performance under mild microwave conditions facilitates high-throughput synthetic workflows in medicinal chemistry and materials science programs [1].

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